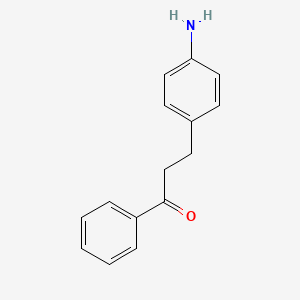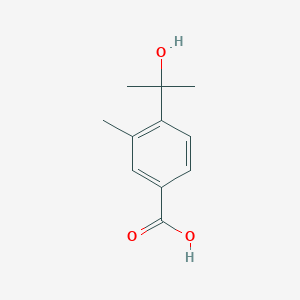![molecular formula C7H8F3N3 B8707579 (1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B8707579.png)
(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine typically involves the introduction of the trifluoromethyl group into the pyrimidine ring, followed by the attachment of the ethanamine moiety. One common method involves the reaction of 2-(trifluoromethyl)pyrimidine with an appropriate amine under controlled conditions. For example, the reaction can be carried out using N-ethyl-N,N-diisopropylamine in dichloromethane and ethyl acetate at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce pyrimidine oxides.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of (1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with biological targets, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-(trifluoromethyl)pyrimidine: Lacks the ethanamine moiety but shares the trifluoromethyl-pyrimidine core.
1-(2-(trifluoromethyl)pyrimidin-5-yl)ethanol: Contains a hydroxyl group instead of an amine.
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine: The enantiomer of the compound .
Uniqueness: (1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is unique due to its specific stereochemistry and the presence of both the trifluoromethyl and ethanamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H8F3N3 |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4(11)5-2-12-6(13-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
NMFKACMVCRUBJJ-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=CN=C(N=C1)C(F)(F)F)N |
Kanonische SMILES |
CC(C1=CN=C(N=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B8707525.png)

![Cyclohexanone, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-](/img/structure/B8707542.png)

![Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino-5-methyl-](/img/structure/B8707559.png)




